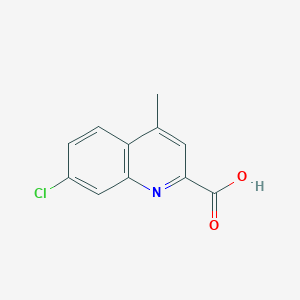
7-Chloro-4-methylquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and industrial processes. The compound is characterized by a chlorine atom at the 7th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids or bases and often requires heating.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes using transition metals or other catalysts to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-4-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-methylquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Quinoline-2-carboxylic acid: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
7-Chloroquinoline-2-carboxylic acid: Similar structure but lacks the methyl group at the 4th position.
4-Methylquinoline-2-carboxylic acid: Similar structure but lacks the chlorine atom at the 7th position.
Uniqueness: 7-Chloro-4-methylquinoline-2-carboxylic acid is unique due to the presence of both the chlorine atom and the methyl group, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance its biological activity and make it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C11H8ClNO2 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
7-chloro-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-10(11(14)15)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3,(H,14,15) |
Clé InChI |
MIWJHKMORKZHCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


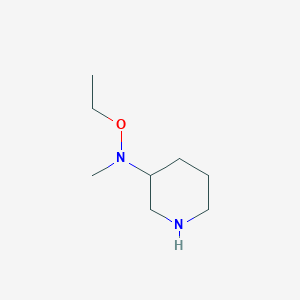
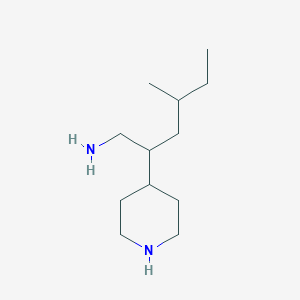
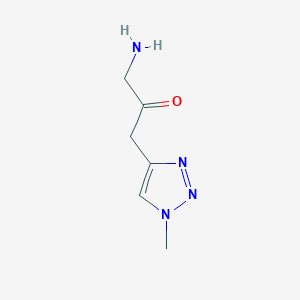
![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)
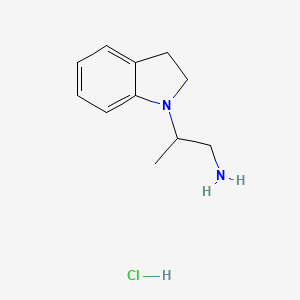
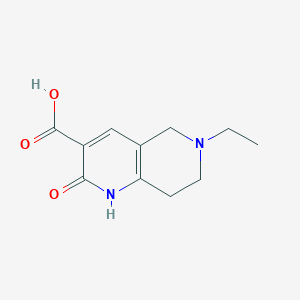
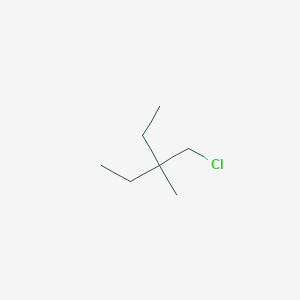

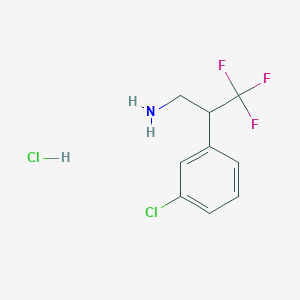
![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)
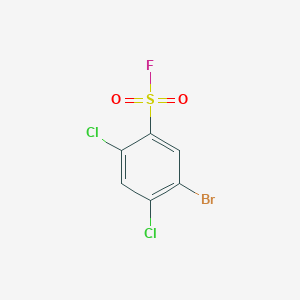
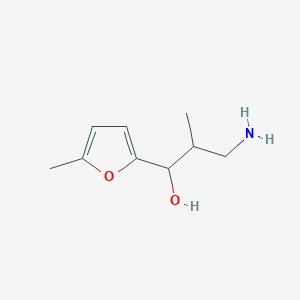
methanol](/img/structure/B13185917.png)
